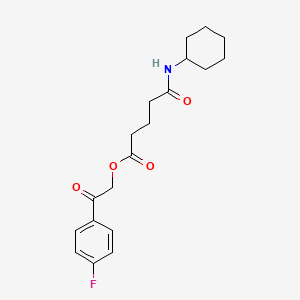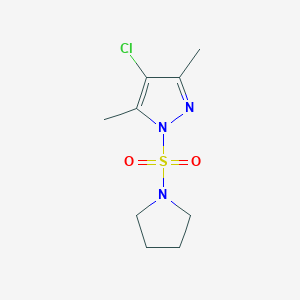
2-(4-fluorophenyl)-2-oxoethyl 5-(cyclohexylamino)-5-oxopentanoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-fluorophenyl)-2-oxoethyl 5-(cyclohexylamino)-5-oxopentanoate, also known as CX-5461, is a small molecule inhibitor that targets RNA polymerase I transcription. This molecule has attracted significant attention in the scientific community due to its potential as an anti-cancer agent.
作用機序
2-(4-fluorophenyl)-2-oxoethyl 5-(cyclohexylamino)-5-oxopentanoate targets RNA polymerase I transcription by binding to the DNA template and preventing the initiation of transcription. This inhibition leads to the activation of the p53 pathway, which is responsible for regulating cell cycle progression and inducing apoptosis. 2-(4-fluorophenyl)-2-oxoethyl 5-(cyclohexylamino)-5-oxopentanoate has been shown to increase the levels of p53 and its downstream targets, such as p21 and BAX, leading to cell cycle arrest and apoptosis.
Biochemical and Physiological Effects
2-(4-fluorophenyl)-2-oxoethyl 5-(cyclohexylamino)-5-oxopentanoate has been shown to have a range of biochemical and physiological effects. It has been shown to inhibit ribosomal RNA synthesis, leading to a reduction in protein synthesis and cell growth. 2-(4-fluorophenyl)-2-oxoethyl 5-(cyclohexylamino)-5-oxopentanoate has also been shown to induce DNA damage and activate the DNA damage response pathway, leading to cell cycle arrest and apoptosis. In addition, 2-(4-fluorophenyl)-2-oxoethyl 5-(cyclohexylamino)-5-oxopentanoate has been shown to increase the levels of reactive oxygen species, leading to oxidative stress and cell death.
実験室実験の利点と制限
2-(4-fluorophenyl)-2-oxoethyl 5-(cyclohexylamino)-5-oxopentanoate has several advantages as a research tool. It is a highly selective inhibitor of RNA polymerase I transcription, making it a useful tool for studying the role of this transcriptional pathway in cancer. 2-(4-fluorophenyl)-2-oxoethyl 5-(cyclohexylamino)-5-oxopentanoate has also been shown to be effective against a wide range of cancer types, making it a valuable tool for studying cancer biology. However, 2-(4-fluorophenyl)-2-oxoethyl 5-(cyclohexylamino)-5-oxopentanoate has some limitations as a research tool. It has been shown to have off-target effects on other transcriptional pathways, which may complicate the interpretation of results. In addition, 2-(4-fluorophenyl)-2-oxoethyl 5-(cyclohexylamino)-5-oxopentanoate has limited solubility in aqueous solutions, which may limit its use in certain experimental settings.
将来の方向性
For research on 2-(4-fluorophenyl)-2-oxoethyl 5-(cyclohexylamino)-5-oxopentanoate include the development of combination therapies, biomarkers for response prediction, and improved derivatives.
合成法
The synthesis of 2-(4-fluorophenyl)-2-oxoethyl 5-(cyclohexylamino)-5-oxopentanoate involves the reaction of 4-fluorophenylacetic acid with ethyl oxalyl chloride to form 2-(4-fluorophenyl)-2-oxoethyl oxalate. This intermediate is then reacted with cyclohexylamine and pentanoic acid to form 2-(4-fluorophenyl)-2-oxoethyl 5-(cyclohexylamino)-5-oxopentanoate. The synthesis of 2-(4-fluorophenyl)-2-oxoethyl 5-(cyclohexylamino)-5-oxopentanoate has been optimized to improve yield and purity, making it a viable option for large-scale production.
科学的研究の応用
2-(4-fluorophenyl)-2-oxoethyl 5-(cyclohexylamino)-5-oxopentanoate has been extensively studied for its potential as an anti-cancer agent. It has been shown to selectively inhibit RNA polymerase I transcription, which is upregulated in many cancer cells. This inhibition leads to the activation of the p53 pathway, resulting in cell cycle arrest and apoptosis. 2-(4-fluorophenyl)-2-oxoethyl 5-(cyclohexylamino)-5-oxopentanoate has shown promising results in preclinical studies, demonstrating efficacy against a wide range of cancer types, including breast, ovarian, and pancreatic cancers.
特性
IUPAC Name |
[2-(4-fluorophenyl)-2-oxoethyl] 5-(cyclohexylamino)-5-oxopentanoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24FNO4/c20-15-11-9-14(10-12-15)17(22)13-25-19(24)8-4-7-18(23)21-16-5-2-1-3-6-16/h9-12,16H,1-8,13H2,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XEVHVYSXDSCHLP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC(=O)CCCC(=O)OCC(=O)C2=CC=C(C=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24FNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Fluorophenyl)-2-oxoethyl 5-(cyclohexylamino)-5-oxopentanoate | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![8-tert-butyl-1-(methylthio)-4-phenyl-6,7,8,9-tetrahydro[1]benzothieno[3,2-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one](/img/structure/B4973738.png)
![5-{[4-(2-ethoxyphenyl)-1-piperazinyl]methyl}-4-phenyl-2,4-dihydro-3H-1,2,4-triazole-3-thione](/img/structure/B4973757.png)
![N-(2-methoxyphenyl)-5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxamide](/img/structure/B4973765.png)
![[(3-butyl-6-methoxy-2-methyl-4-quinolinyl)thio]acetic acid](/img/structure/B4973774.png)
![2-[(4-allyl-5-{2-[(3-chloro-4-methylphenyl)amino]-2-oxoethyl}-4H-1,2,4-triazol-3-yl)thio]-N-(2-fluorophenyl)acetamide](/img/structure/B4973777.png)
![3-(3,4-dimethoxyphenyl)-1-ethyl-6-methoxy-1H-benzo[de]cinnoline](/img/structure/B4973785.png)

![[1-benzyl-2-(isobutylsulfonyl)-1H-imidazol-5-yl]methanol](/img/structure/B4973796.png)
![4-[(4-fluorobenzoyl)amino]phenyl acetate](/img/structure/B4973805.png)
![8-{[(1R,5S)-6,6-dimethylbicyclo[3.1.1]hept-2-en-2-yl]methyl}-1-(2-phenylethyl)-3-(2-pyridinylmethyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B4973813.png)
![3-(2-chlorophenyl)-5-methyl-N-[2-(1-piperidinyl)ethyl]-4-isoxazolecarboxamide](/img/structure/B4973834.png)


![isopropyl 4-{[(4-propylphenyl)sulfonyl]amino}benzoate](/img/structure/B4973841.png)